molecular formula C10H10O B1601722 5-Methoxy-1H-indene CAS No. 3469-07-6

5-Methoxy-1H-indene

Cat. No. B1601722
CAS RN: 3469-07-6
M. Wt: 146.19 g/mol
InChI Key: JKUYMLAKNNWKGZ-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indene is a chemical compound with the molecular formula C10H10O and a molecular weight of 146.19 . It is also known by its CAS number 3469-08-7 .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-1H-indene consists of a total of 22 bonds; 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

5-Methoxy-1H-indene has a boiling point of 220-240 °C and a density of 1.076±0.06 g/cm3 . It should be stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

Catalytic Synthesis

5-Methoxy-1H-indene derivatives have been explored in catalytic synthesis. For instance, Rao et al. (2015) discussed the use of Indium triflate in microwave-assisted alkenylation of methoxyphenols, leading to the exclusive formation of indenes or chromenes depending on the methoxy group's position on phenol. This method is significant for synthesizing various indene derivatives (Rao, Kaswan, Parang, & Kumar, 2015).

Synthesis of Aryl-Substituted Indenes

Izmer et al. (2006) demonstrated the use of 5-Methoxy-1H-indene in the efficient synthesis of aryl-substituted indenes, crucial for further synthesis of ansa-metallocenes. These compounds have potential applications in creating highly active and stereoselective olefin polymerization catalysts (Izmer, Lebedev, Nikulin, Ryabov, Asachenko, Lygin, Sorokin, & Voskoboynikov, 2006).

In Organic Solar Cells

Qiao et al. (2009) investigated the photovoltaic properties of solar cells using a novel fluorine–boron complex with a derivative of 5-Methoxy-1H-indene. This research highlights the potential of such compounds in enhancing the efficiency of organic solar cells (Qiao, Liu, Zhou, Xiao, & Ou Yang, 2009).

Catalytic Cycloadditions

Guo et al. (2018) and Hu et al. (2022) explored rhodium-catalyzed decarbonylative cycloadditions involving 1H-indene derivatives. These studies contribute to the development of new methods for synthesizing indenone and quinone derivatives, which have various applications in organic chemistry and materials science (Guo, Wu, Wang, Xie, Duan, Luo, Wang, & Yu, 2018) (Hu, Wang, Ma, Wang, & Liu, 2022).

Safety And Hazards

5-Methoxy-1H-indene is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

5-methoxy-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2,4-7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUYMLAKNNWKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC=C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508083
Record name 5-Methoxy-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1H-indene

CAS RN

3469-07-6
Record name 5-Methoxy-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Step AA (2): To a solution of crude methyl 6-methoxy-2,3-dihydro-1H-inden-1-ol from Step AA (1) (24.3 g) in benzene (100 mL) was added pTSA (250 mg), and the resulting solution was heated at 90° C. for 3 h with a Dean-Stark trap to remove water. Saturated sodium bicarbonate was added, the aqueous layer was extracted with EtOAc (×3), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and evaporated. The crude product was distilled under vacuum to provide 5-methoxy-1H-indene as a colorless liquid (10 g). 1H NMR (400 MHz, CDCl3): 7.33 (1H, d), 6.96 (1H, d), 6.81 (1H, m), 6.75 (1H, m), 6.56 (1H, m), 3.82 (3H, s), 3.33 (2H, m).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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